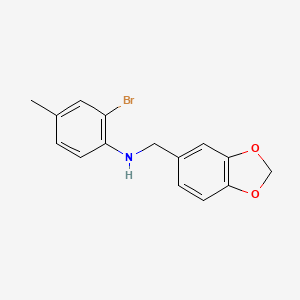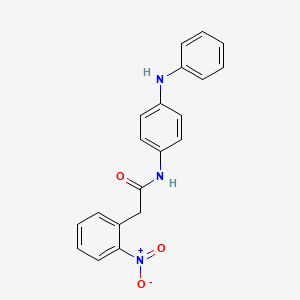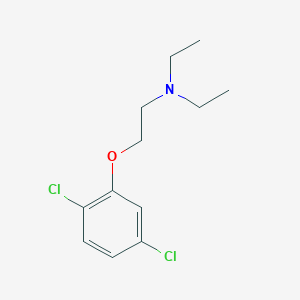
2-(2,5-dichlorophenoxy)-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dichlorophenoxy)-N,N-diethylethanamine, commonly known as diclofop-methyl, is a selective herbicide used to control grass weeds in various crops. It is a member of the aryloxyphenoxypropionate family of herbicides and is widely used in agriculture due to its effectiveness and low toxicity.
Mechanism of Action
Diclofop-methyl works by inhibiting the synthesis of fatty acids in the target plant, leading to the death of the plant. It specifically targets the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids.
Biochemical and physiological effects:
Diclofop-methyl has been found to have low toxicity to humans and animals. However, it can cause eye and skin irritation upon contact. In plants, diclofop-methyl has been found to inhibit the synthesis of fatty acids, leading to the death of the plant.
Advantages and Limitations for Lab Experiments
Diclofop-methyl has several advantages for use in lab experiments, including its selectivity for grass weeds and its low toxicity. However, it may not be effective against all weed species and may require multiple applications for complete control.
Future Directions
Future research on diclofop-methyl could focus on developing more effective formulations and application methods to improve its efficacy in controlling grass weeds. Additionally, research could explore the potential use of diclofop-methyl in combination with other herbicides to improve weed control and reduce the development of herbicide-resistant weeds.
Synthesis Methods
Diclofop-methyl can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenol with ethylene oxide to form 2,5-dichlorophenol ethoxylate. This intermediate is then reacted with diethylamine to produce diclofop-methyl.
Scientific Research Applications
Diclofop-methyl has been extensively studied for its efficacy in controlling grass weeds in various crops, including wheat, barley, and rice. It has been found to be effective in controlling several grass weed species, including wild oats, barnyardgrass, and foxtail.
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-3-15(4-2)7-8-16-12-9-10(13)5-6-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFYLYJVVNDKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N,N-diethylethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

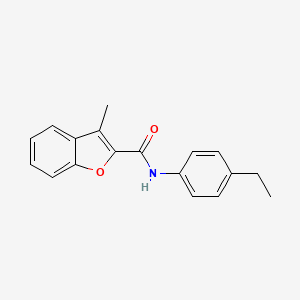
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)
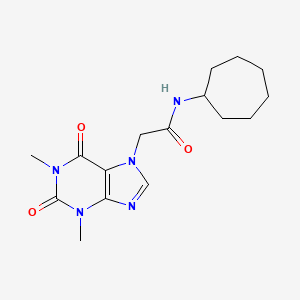
![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
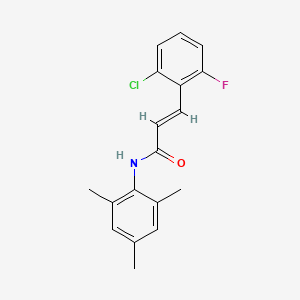
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
![3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)
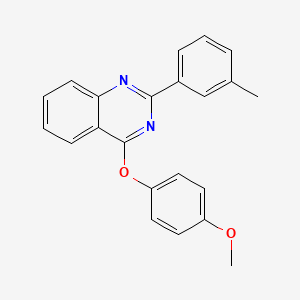
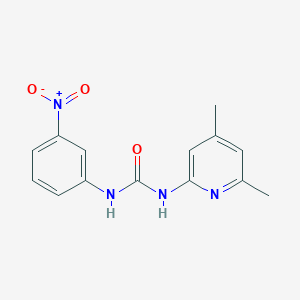
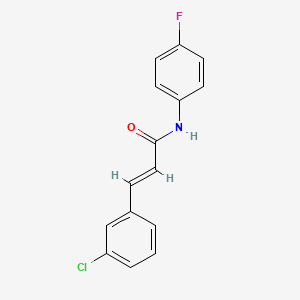
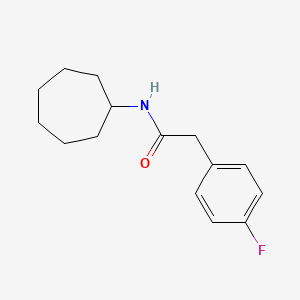
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5789333.png)
